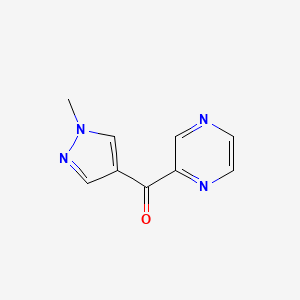
(1-Methylpyrazol-4-yl)-pyrazin-2-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methylpyrazol-4-yl)-pyrazin-2-ylmethanone is an organic compound that belongs to the class of pyrazoles and pyrazines This compound is of interest due to its unique chemical structure, which combines the properties of both pyrazole and pyrazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpyrazol-4-yl)-pyrazin-2-ylmethanone typically involves the reaction of 1-methylpyrazole with pyrazine-2-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control of reaction conditions and can be scaled up to produce large quantities of the compound.
化学反応の分析
Types of Reactions
(1-Methylpyrazol-4-yl)-pyrazin-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(1-Methylpyrazol-4-yl)-pyrazin-2-ylmethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of (1-Methylpyrazol-4-yl)-pyrazin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
類似化合物との比較
Similar Compounds
- (1-Methylpyrazol-4-yl)methanol
- (1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
Uniqueness
(1-Methylpyrazol-4-yl)-pyrazin-2-ylmethanone is unique due to its combination of pyrazole and pyrazine rings, which imparts distinct chemical and biological properties
特性
分子式 |
C9H8N4O |
|---|---|
分子量 |
188.19 g/mol |
IUPAC名 |
(1-methylpyrazol-4-yl)-pyrazin-2-ylmethanone |
InChI |
InChI=1S/C9H8N4O/c1-13-6-7(4-12-13)9(14)8-5-10-2-3-11-8/h2-6H,1H3 |
InChIキー |
GHJJSOXBNIICFF-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C(=O)C2=NC=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethoxy-3-[4-[(3-methylsulfonylphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13873535.png)
![(4-Vinyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid tert-butyl ester](/img/structure/B13873555.png)
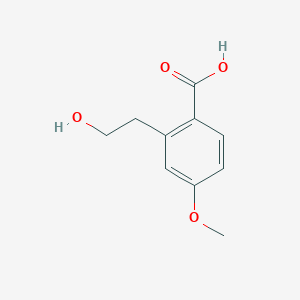





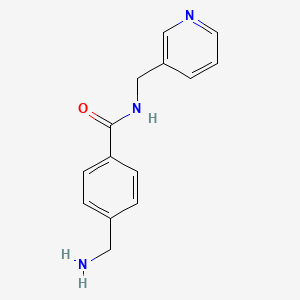
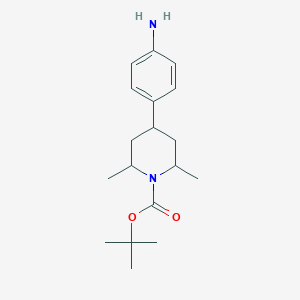
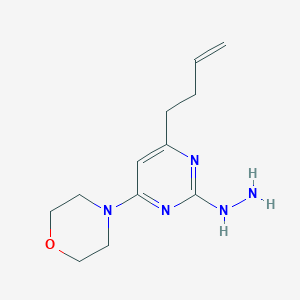
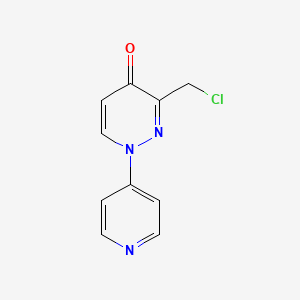
![1-[2-(2-pyridinyl)phenyl]Ethanone](/img/structure/B13873612.png)
![8-Quinolin-5-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13873628.png)
